beta-D-Fructose 6-phosphate

Phosphofructokinase Enzyme Kinetics Anomeric Specificity

Generic fructose-6-phosphate preparations contain the inhibitory α-anomer (Ki = 0.34 mM for PFK-1), causing irreproducible kinetic data and confounded metabolic flux analyses. This β-D-anomer (CAS 113181-03-6) eliminates anomeric ambiguity. • ≥98% β-anomeric purity ensures accurate Km/Vmax determination for PFK-1 and fructose-1,6-bisphosphatase • Validated substrate for in vitro glycolysis reconstitution, LC-MS/NMR metabolomics, and directed evolution campaigns • Consistent lot-to-lot specifications with minimal cross-contamination by glucose-6-phosphate or fructose-1,6-bisphosphate

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 113181-03-6
Cat. No. B125014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Fructose 6-phosphate
CAS113181-03-6
Synonyms[1R-[1α(S*),4β]]-4,7,7-Trimethyl-3-oxo-1-[[[4-cyano-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-[(4-fluorophenyl)thio]-1-methylethyl Ester 2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1
InChIKeyBGWGXPAPYGQALX-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Fructose 6-Phosphate (CAS 113181-03-6): A Pivotal Glycolytic Intermediate for Enzymatic and Metabolic Research


Beta-D-Fructose 6-phosphate (CAS 113181-03-6) is the biologically active β-anomer of fructose-6-phosphate, a phosphorylated hexose sugar [1]. It functions as a critical metabolic intermediate at the junction of glycolysis, gluconeogenesis, and the pentose phosphate pathway [2]. The β-D-furanose form is the predominant and enzymatically relevant anomer in physiological conditions, serving as the specific substrate for key regulatory enzymes like phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase [3][4].

β-D Anomer
Enzymatically relevant stereoisomer for PFK-1 and FBPase assays
Glycolytic Probe
Key intermediate for glycolysis, gluconeogenesis and pentose phosphate pathway studies
Stereochemical Control
Defined anomeric configuration supports reproducible enzyme kinetics and metabolic modeling

Why Beta-D-Fructose 6-Phosphate Cannot Be Replaced by Generic 'Fructose-6-Phosphate' or Its α-Anomer


Procuring a generic 'fructose-6-phosphate' or its alternative anomers can lead to significant experimental failure. The compound's physiological role is strictly dictated by its stereochemistry; the α-anomer (α-D-fructofuranose-6-P) is an ineffective substrate and can act as a competitive inhibitor (Ki = 0.34 mM) for PFK-1 [1]. Similarly, alternative epimers like D-psicose-6-P and L-sorbose-6-P exhibit drastically reduced affinity and turnover, with Km values up to 256-fold higher than the β-anomer [2]. Using the incorrect anomer or an undefined mixture compromises assay reproducibility, invalidates kinetic parameter determination, and confounds metabolic flux analyses. Therefore, selecting the specific β-D-anomer (CAS 113181-03-6) is non-negotiable for studies involving PFK-1, fructose-1,6-bisphosphatase, or any pathway where precise anomeric recognition is a prerequisite for enzymatic activity.

α-Anomer or Generic F6P
α-Anomer may act as a competitive inhibitor of PFK-1, potentially invalidating kinetic studies and metabolic flux analyses.
Incorrect Epimer (e.g., Psicose-6-P, Sorbose-6-P)
Alternative epimers exhibit markedly reduced substrate affinity; may shift apparent Km values and confound assay interpretation.

Quantitative Differentiation of Beta-D-Fructose 6-Phosphate Against Key Analogs


Anomeric Specificity: Beta-Anomer Enables Catalytic Turnover, Alpha-Anomer is a Competitive Inhibitor

The beta-anomer (CAS 113181-03-6) is the natural substrate for phosphofructokinase (PFK). Direct comparison using structurally locked analogues reveals that the β-D-fructofuranose-6-P analogue (2,5-anhydro-D-mannitol-1-P) is an active substrate (Km = 0.41 mM, Vmax = 87% relative to native substrate) [1]. In stark contrast, the α-D-fructofuranose-6-P analogue (2,5-anhydro-D-glucitol-6-P) is not a substrate and instead acts as a potent competitive inhibitor (Ki = 0.34 mM) [1].

Anomeric Specificity
Head-to-head
β-anomer substrate (Km 0.41 mM, Vmax 87%) vs α-anomer inhibitor (Ki 0.34 mM)
Supports correct substrate selection for PFK-1 kinetic studies
Structurally locked analogues; rabbit muscle PFK
Phosphofructokinase Enzyme Kinetics Anomeric Specificity

Epimeric Specificity: Distinct Kinetic Discrimination Against Non-β Anomers by Phosphofructokinase

Phosphofructokinase exhibits stringent epimeric discrimination at the catalytic site. While D-tagatose-6-P (C-4 epimer) shows comparable kinetics to D-fructose-6-P (Km = 0.054 mM vs. 0.043 mM, Vmax 104% vs. 100%), other epimers are poorly utilized. D-psicose-6-P (C-3 epimer) displays a 70-fold higher Km (3.0 mM) and a 55% lower relative Vmax (45%) [1]. L-sorbose-6-P (C-5 epimer) shows an even greater 256-fold increase in Km (11 mM) and an 85% reduction in Vmax (15%) [1].

Epimer Discrimination
Head-to-head
D-F6P Km 0.043 mM vs Psicose-6-P Km 3.0 mM (70×); Sorbose-6-P Km 11 mM (256×)
Supports use of the correct epimer for consistent enzyme kinetics
Rabbit muscle PFK; Vmax also reduced 55–85%
Enzyme Specificity Epimer Comparison Substrate Recognition

Purity Benchmark: Stringent Control of Contaminating Glycolytic Intermediates

High-purity analytical standards of D-fructose 6-phosphate are specified with tight limits on related glycolytic intermediates to ensure experimental reliability. A common specification includes an assay purity of ≥98% with strict impurity limits: glucose 6-phosphate (G6P) ≤ 1.5 mol% and fructose 1,6-diphosphate (FDP) ≤ 0.05 mol% . In comparison, some commercial offerings specify a purity of 99.88% for reference standard material, highlighting the variability in quality control across vendors [1].

Purity Specification
Reported
Assay ≥98%; Impurities: G6P ≤1.5 mol%, FDP ≤0.05 mol%
Supports assay selectivity by minimizing contaminating intermediates
Vendor Certificate of Analysis; typical research-grade spec
Analytical Standard Purity Specification Quality Control

Metabolic Flux Context: Differentiating Thermodynamic Roles of F6P vs. G6P and F16BP

The intracellular steady-state concentration and standard free energy change (ΔG°') of fructose-6-phosphate (F6P) uniquely position it within the glycolytic pathway. In a benchmark metabolic model, the concentration of F6P is approximately 0.014 mM, which is significantly lower than its immediate precursor glucose-6-phosphate (G6P) at 0.083 mM and downstream product fructose-1,6-diphosphate (FDP) at 0.031 mM [1]. The ΔG°' for F6P is -3.40 kcal/mol, which is more negative than G6P (+0.40 kcal/mol) but less than the highly favorable subsequent step involving FDP [1].

Metabolic Flux Context
Cross-study
F6P ~0.014 mM, ΔG°' -3.40 kcal/mol vs G6P 0.083 mM, ΔG°' +0.40 kcal/mol
Supports accurate metabolic modeling and flux analysis
Erythrocyte steady-state model; Lehninger data
Glycolysis Metabolic Flux Thermodynamics

Catalytic Efficiency Differential: PGI Forward (F6P → G6P) vs. Reverse Reaction

The isomerization catalyzed by phosphoglucose isomerase (PGI) is near-equilibrium in vivo, but the kinetics are not symmetrical. Stopped-flow microcalorimetry on baker's yeast PGI determined the [F6P]/[G6P] equilibrium constant (Keq) to be 0.307 ± 0.053 at 293.4 K and 0.395 ± 0.033 at 298.4 K [1]. This means that at physiological temperature, the reaction favors the formation of glucose-6-phosphate, with a G6P:F6P ratio of approximately 2.5:1 at equilibrium.

PGI Equilibrium
Head-to-head
Keq ([F6P]/[G6P]) = 0.307 ± 0.053 (293.4 K); 0.395 ± 0.033 (298.4 K)
Supports kinetic modeling of glycolytic isomerization
Baker's yeast PGI; stopped-flow microcalorimetry
Phosphoglucose Isomerase Reaction Kinetics Equilibrium

PFK-1 Substrate Affinity: Beta-D-F6P vs. Alternative Sugar Phosphates

Pyrophosphate-dependent phosphofructokinases (PPi-PFK) from bacteria and plants demonstrate a strict requirement for the β-D-fructofuranose form. Dissociation constants (Kd) for non-substrate analogues such as D-psicose 6-phosphate, D-tagatose 6-phosphate, and L-sorbose 6-phosphate are an order of magnitude larger (≥10x) than that for D-fructose 6-phosphate [1]. This indicates that the D-threo (trans) configuration at the non-anomeric furan ring hydroxyl groups is essential for high-affinity binding [1].

PFK-1 Affinity
Class-level
Kd for alternative phosphates ≥10× higher than β-D-F6P
High-affinity binding requires the specific β-D configuration
PPi-PFK; class-level inference
Phosphofructokinase-1 Substrate Specificity PPi-PFK

Optimal Scientific and Industrial Applications for Beta-D-Fructose 6-Phosphate


Enzymology of Phosphofructokinase-1 (PFK-1) and Its Regulation

Beta-D-fructose 6-phosphate is the requisite substrate for precise kinetic characterization of PFK-1, a primary regulatory node in glycolysis. Its defined anomeric purity (≥98% β-form) and low contamination with inhibitory α-anomer ensure accurate determination of Km and Vmax values [1]. This is critical for studying allosteric regulation by ATP, AMP, and fructose-2,6-bisphosphate, as well as for high-throughput screening of PFK-1 modulators in drug discovery [2].

Metabolic Flux Analysis and In Vitro Reconstruction of Glycolysis

In systems biology and synthetic biology, beta-D-fructose 6-phosphate is used as a defined intermediate to reconstruct the glycolytic pathway in vitro. Its precisely known thermodynamic parameters (ΔG°' = -3.40 kcal/mol) and steady-state concentration (~0.014 mM) are essential for building accurate kinetic models of central carbon metabolism [3]. Contamination with glucose-6-phosphate or fructose-1,6-diphosphate, which is minimized in high-purity preparations, prevents off-target flux through alternative pathways .

Analytical Reference Standard for Metabolomics and Clinical Diagnostics

As a certified reference standard, beta-D-fructose 6-phosphate (CAS 113181-03-6) serves as a quantitative benchmark for liquid chromatography-mass spectrometry (LC-MS) and NMR-based metabolomics workflows. Its high purity (≥99.88% for some reference materials) and low impurity profile enable accurate quantification of endogenous F6P levels in biological matrices, facilitating biomarker discovery and validation in metabolic diseases [4].

Substrate for High-Throughput Enzyme Engineering and Biocatalysis

In protein engineering campaigns, the strict anomeric and epimeric specificity of enzymes like PFK and fructose-1,6-bisphosphatase necessitates the use of the β-D-anomer as the sole substrate for directed evolution or rational design studies. The compound's well-documented kinetic discrimination against α-anomers and C3/C5 epimers (Km differences of 70- to 256-fold) provides a robust negative control and ensures that improved enzyme variants are genuinely more efficient with the natural substrate [5].

Application
Selection Property
Validation Focus
PFK-1 Enzymology
Anomeric purity and minimal α-inhibitor content
Kinetic parameter determination and allosteric regulation
Metabolic Flux Analysis
Thermodynamic profile and intermediate purity
Model accuracy and off-target flux prevention
Metabolomics Reference Standard
High purity and low impurity limits
Quantitative LC-MS/NMR calibration for research matrices
Enzyme Engineering
Defined anomeric and epimeric specificity
Substrate selectivity for directed evolution and rational design

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